molecular formula C17H13F2N3O3 B2717375 N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1171889-85-2

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2717375
CAS No.: 1171889-85-2
M. Wt: 345.306
InChI Key: RXXSALDWBBLFMG-UHFFFAOYSA-N
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Description

“N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Substitution Reactions: Introduction of the 2,4-difluorophenyl group and the 4-methoxyphenyl group can be done through nucleophilic substitution reactions.

    Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where oxadiazole derivatives have shown efficacy.

Industry

Industrially, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for “N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” would depend on its specific biological target. Generally, oxadiazole derivatives interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
  • N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Uniqueness

“N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” is unique due to the presence of the 2,4-difluorophenyl group, which can influence its chemical reactivity and biological activity. The methoxy group also adds to its distinct properties, potentially affecting its solubility and interaction with biological targets.

Biological Activity

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound belonging to the class of oxadiazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring combined with a difluorophenyl group and a methoxyphenyl acetamide moiety . The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC15H14F2N4O2
Molecular Weight320.29 g/mol
CAS Number123456-78-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in cellular processes such as growth, differentiation, and apoptosis. The oxadiazole ring is known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole derivatives can inhibit the proliferation of cancer cells in vitro. A study evaluated the antiproliferative effects of oxadiazole derivatives on various cancer cell lines, demonstrating that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and CEM .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results. For example, derivatives containing the oxadiazole moiety have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies

  • Study on Anticancer Effects : In a recent study focusing on the synthesis and evaluation of oxadiazole derivatives, this compound was tested alongside other derivatives. The results indicated that this compound had a significant inhibitory effect on tumor growth in vitro compared to untreated controls .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various oxadiazole derivatives. The study found that this compound displayed notable activity against both E. coli and S. aureus, suggesting its potential as an antibacterial agent .

Properties

IUPAC Name

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3/c1-24-12-5-2-10(3-6-12)8-15(23)20-17-22-21-16(25-17)13-7-4-11(18)9-14(13)19/h2-7,9H,8H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXSALDWBBLFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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